DNV-II impurity 2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

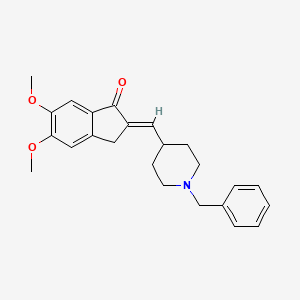

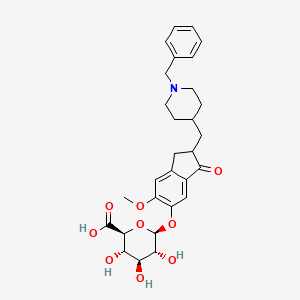

DNV-II Impurity 2 is a chemical compound with the molecular formula C25H35N3O7S and a molecular weight of 521.6 . It is also known as Tert-butyl ((2S,3S)-3-hydroxy-4-((N-isobutyl-4-nitrophenyl)sulfonamido)-1-phenylbutan-2-yl)carbamate .

Molecular Structure Analysis

The molecular structure of DNV-II Impurity 2 can be represented by the SMILES string: O=SC)CC@HC@@H©C)=O)CC1=CC=CC=C1)(C2=CC=C(N=O)C=C2)=O . This string represents the 2D structure of the molecule. For a detailed 3D structure analysis, specialized software or databases would be required.Applications De Recherche Scientifique

Analytical Method Development

DNV-II impurity 2: is utilized in the development of analytical methods. These methods are crucial for determining the purity and concentration of pharmaceutical compounds. By using DNV-II impurity 2, researchers can establish robust analytical protocols for Darunavir, ensuring that the medication is safe and effective for patient use .

Method Validation (AMV)

Once analytical methods are developed, they must be rigorously validated. DNV-II impurity 2 plays a key role in this process, serving as a control to validate the accuracy, precision, and specificity of the analytical methods. This step is essential for regulatory compliance and quality assurance .

Quality Control (QC) Applications

In the commercial production of Darunavir, DNV-II impurity 2 is used for quality control testing. It helps in monitoring the impurity profile of the pharmaceutical product and ensures that it meets the stringent standards set by health authorities .

Pharmacokinetic Studies

DNV-II impurity 2: can be used in pharmacokinetic studies to understand the behavior of Darunavir in the body. Researchers can study how the drug is absorbed, distributed, metabolized, and excreted, which is vital for dose optimization .

Stability Testing

Stability testing is critical for determining the shelf life of a drugDNV-II impurity 2 can be used as a marker to assess the stability of Darunavir under various environmental conditions, such as temperature, humidity, and light exposure .

Toxicological Assessment

Understanding the toxicological profile of drug impurities is essentialDNV-II impurity 2 can be employed in toxicological studies to evaluate its potential effects and establish safety margins for the impurity levels in Darunavir preparations .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for DNV-II impurity 2 involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2,5-dimethoxybenzaldehyde", "piperidine", "ethyl acetoacetate", "acetic anhydride", "sodium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "potassium carbonate", "methanol", "chloroform", "water" ], "Reaction": [ "Step 1: Condensation of 2,5-dimethoxybenzaldehyde and piperidine in ethanol to form Schiff base.", "Step 2: Addition of ethyl acetoacetate to the Schiff base in the presence of acetic anhydride and sodium acetate to form a β-ketoester.", "Step 3: Reduction of the β-ketoester using sodium borohydride in methanol to form the corresponding alcohol.", "Step 4: Acid catalyzed cyclization of the alcohol to form a lactone intermediate.", "Step 5: Treatment of the lactone intermediate with hydrochloric acid to form the desired product.", "Step 6: Purification of the product using column chromatography with chloroform and methanol as eluent.", "Step 7: Neutralization of the purified product with sodium hydroxide and drying with potassium carbonate.", "Step 8: Final purification of the product using recrystallization from water." ] } | |

Numéro CAS |

1133153-38-4 |

Nom du produit |

DNV-II impurity 2 |

Formule moléculaire |

C25H35N3O7S |

Poids moléculaire |

521.63 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

N-[(1S,2S)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid 1,1-Dimethylethyl Ester |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

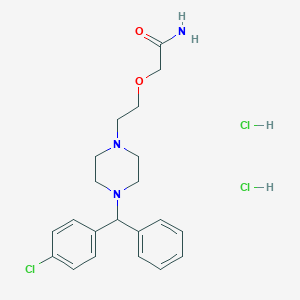

![Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride](/img/structure/B600802.png)

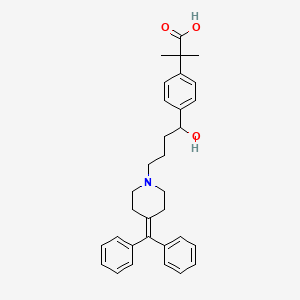

![Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate](/img/structure/B600805.png)

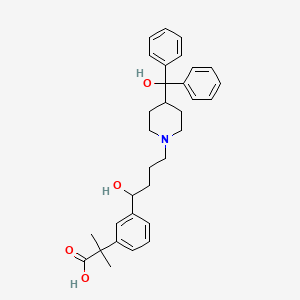

![5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride](/img/structure/B600813.png)